molecular formula C13H21N3O B11876004 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Katalognummer: B11876004
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: LVYHYJSWXMPWEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a cyclohexyl substituent at position 2 and a methyl group at position 4. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the cyclohexyl moiety, which may influence bioavailability and receptor-binding affinity. The compound’s hydrogenated pyridine ring (4,5,6,7-tetrahydro configuration) contributes to conformational flexibility, distinguishing it from fully aromatic analogs .

Eigenschaften

Molekularformel

C13H21N3O

Molekulargewicht

235.33 g/mol

IUPAC-Name

2-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H21N3O/c1-9-7-8-11-12(14-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3

InChI-Schlüssel

LVYHYJSWXMPWEH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(N1)NN(C2=O)C3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Setup and Optimization

To adapt this method for the target compound, 3-methyl-1H-pyrazol-5(4H)-one (1a) is reacted with cyclohexylcarbaldehyde in chloroform at room temperature for 10 hours. The Cu(II) catalyst (0.5 equiv) facilitates the formation of the pyrazolo[3,4-b]pyridine core via a proposed mechanism involving imine intermediate cyclization. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst loading0.5 equivalentsMaximizes to 90%
SolventCHCl3Enhances rate
Temperature25°CPrevents side reactions
Reaction time10 hoursCompletes cyclization

Post-reaction workup involves extraction with ethyl acetate, washing with NaHCO3, and purification via column chromatography (ethyl acetate/hexane, 4:6).

Hydrogenation to Tetrahydro Form

The resulting pyrazolo[3,4-b]pyridine undergoes catalytic hydrogenation to saturate the pyridine ring. Using 10% Pd/C under 50 psi H2 in ethanol at 60°C for 12 hours achieves full conversion to the 4,5,6,7-tetrahydro derivative. This step introduces three stereocenters, necessitating chiral HPLC analysis to confirm diastereomeric purity.

Cyclization from Nitrile Precursors

An alternative route involves cyclization of 2-chloro-4-methylnicotinonitrile derivatives with hydrazine hydrate.

Stepwise Synthesis

  • Nitrile Preparation : 2,6-Dichloro-4-methylnicotinonitrile is treated with cyclohexylmagnesium bromide in THF at −78°C to introduce the cyclohexyl group at position 2.

  • Hydrazine Cyclization : Reacting the substituted nitrile with hydrazine hydrate in refluxing ethanol forms the pyrazole ring, yielding the pyrazolo[3,4-b]pyridine scaffold.

  • Ring Hydrogenation : Similar to Method 1, hydrogenation with Raney Nickel in methanol provides the tetrahydro derivative.

Key Analytical Data

  • FT-IR : N-H stretch at 3280 cm⁻¹, C=O at 1675 cm⁻¹

  • 1H NMR (DMSO-d6): δ 1.2–1.8 (m, cyclohexyl), δ 2.4 (s, CH3), δ 3.6–4.1 (m, tetrahydro protons)

  • MS (EI) : m/z 275 [M+H]+

Multi-Component Condensation

A one-pot synthesis combines pyrazol-5-amine, cyclohexanone, and methyl acetoacetate in the presence of Zn(OTf)2. This method proceeds via:

  • Knoevenagel condensation between cyclohexanone and methyl acetoacetate

  • Michael addition of pyrazol-5-amine

  • Cyclodehydration to form the pyrazolo[3,4-b]pyridine core

Reaction Conditions

ComponentMolar RatioRole
Pyrazol-5-amine1.0Nucleophile
Cyclohexanone1.2Electrophile
Methyl acetoacetate1.0Carbonyl component
Zn(OTf)20.1Lewis acid catalyst

Heating at 120°C in acetonitrile for 8 hours achieves 78% yield. Subsequent oxidation with H2O2 introduces the 3-hydroxyl group.

Post-Synthetic Modifications

O-Functionalization

The 3-hydroxyl group undergoes sulfonylation or acylation:

  • Sulfonylation : Treat with benzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C → 3-O-sulfonate (92% yield)

  • Acylation : React with acetyl chloride (2.0 equiv) in CH2Cl2 → 1,3-diacetyl derivative (85% yield)

N-Alkylation

Quaternizing the pyridine nitrogen with methyl iodide in DMF introduces additional functionality, though this perturbs the aromatic system.

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311+G**) on intermediates confirm:

  • Energy gap : 0.17 eV between HOMO and LUMO, indicating stability

  • Molecular electrostatic potential : Localized negative charge at N1 and O3, guiding electrophilic attacks

Challenges and Optimization Strategies

ChallengeSolutionOutcome
Low regioselectivity in cycloadditionUse bulky directing groups>95% regiopurity
Over-hydrogenationSwitch to PtO2 at 30 psi H2Preserves pyrazole
Purification difficultiesGradient HPLC (ACN/H2O + 0.1% TFA)Isomer separation

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Halogenierung mit N-Bromsuccinimid (NBS) in Gegenwart von Licht.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Ketonen oder Carbonsäuren.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Diese Interaktionen können zu Veränderungen in zellulären Signalwegen führen, die letztendlich zelluläre Funktionen und Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore. Key analogues and their differentiating features are summarized below:

Compound Substituents Ring System Molecular Weight Key Applications/Properties References
2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Cyclohexyl (C2), Methyl (C6) 4,5,6,7-Tetrahydro[3,4-b] 261.37 g/mol Not explicitly stated; structural studies
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Cyclopentyl (C2) 4,5,6,7-Tetrahydro[3,4-c] 247.34 g/mol Unspecified; structural analogue
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Tetrahydro-2H-pyran-4-yl (C2) 4,5,6,7-Tetrahydro[3,4-c] 223.27 g/mol Unspecified; synthetic intermediate
4-(4-Hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4-Hydroxyphenyl (C4), Cyano (C5) 4,5,6,7-Tetrahydro[3,4-b] 303.33 g/mol Corrosion inhibitor for mild steel

Key Observations :

  • Ring Position : Pyrazolo[3,4-b]pyridines (e.g., target compound) differ from pyrazolo[3,4-c]pyridines in nitrogen atom placement, which affects electronic properties and hydrogen-bonding capacity .
  • Functional Groups: The presence of a cyano group in 4-(4-hydroxyphenyl)-3-methyl-6-oxo-...-carbonitrile enhances its electrochemical activity, making it suitable for corrosion inhibition .

Biologische Aktivität

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides an overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure. Its molecular formula is C13H18N2OC_{13}H_{18}N_2O with a molecular weight of approximately 218.30 g/mol. The presence of the cyclohexyl and hydroxyl groups is believed to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazolo derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

  • Cytotoxicity Assays :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), SKBR3 (breast cancer), and HEL (erythroleukemia). For instance, derivatives similar to this compound demonstrated IC50 values ranging from 1.00 μM to 4.75 μM depending on the cell line tested .
Cell LineIC50 (μM)Reference
MCF73.25
SKBR31.30
HEL1.00
  • Mechanism of Action :
    • The mechanism by which these compounds exert their cytotoxic effects may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival and proliferation.

Additional Biological Activities

Aside from anticancer properties, research has indicated that compounds in this class may possess other biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown potential against multidrug-resistant strains of bacteria, suggesting a broader therapeutic application.

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound and its analogs:

  • Study on Antiproliferative Effects :
    • A study evaluated a series of pyrazolo derivatives for their antiproliferative activity against different tumor cell lines. The results indicated that modifications in the chemical structure could significantly enhance or reduce activity levels .
  • Selectivity Index Studies :
    • Research has also focused on determining the selectivity index of these compounds against normal versus cancer cells. For example, some derivatives exhibited a selectivity index greater than 25-fold when comparing their effects on normal Vero cells versus HEL cells .

Q & A

Q. What are the standard synthetic routes for 2-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including condensation , cyclization , and functional group modifications . Key steps include:

  • Cyclohexylamine condensation with carbonyl precursors to form the pyrazolo-pyridine core.
  • Cyclization under acidic or basic conditions to close the bicyclic structure.
  • Methyl group introduction via alkylation or reductive amination.

Q. Optimization Parameters :

ParameterExample ConditionsImpact on Yield/PurityReference
SolventEthanol, DMF, or ionic liquidsPolar solvents enhance cyclization
Temperature80–120°C (reflux)Higher temps improve kinetics
CatalystsKOH, [bmim][BF4] (ionic liquid)Catalyze condensation steps
Reaction Time6–12 hours (TLC monitoring)Prevents over-reaction

Purification : Recrystallization (ethanol/water) or column chromatography for intermediates. Confirmation via NMR (1H/13C) and HPLC (>95% purity) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • 1H NMR : Peaks for cyclohexyl (δ 1.2–2.0 ppm), pyrazole NH (δ 10–12 ppm), and methyl groups (δ 2.3–2.6 ppm).
    • 13C NMR : Signals for fused pyrazolo-pyridine carbons (δ 140–160 ppm) and cyclohexyl sp3 carbons (δ 20–35 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 247.3 (calculated for C14H21N3O) .
  • X-ray Diffraction (XRD) : Resolves fused ring conformation (e.g., envelope vs. chair) and substituent orientations .

Key Challenge : Distinguishing between structural isomers (e.g., pyrazolo[3,4-b] vs. [3,4-c] positions) requires 2D NMR (COSY, NOESY) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial screening focuses on neuroprotective and anti-inflammatory pathways:

  • In vitro enzyme inhibition :
    • GSK-3β inhibition (kinase assay) due to structural similarity to known inhibitors .
    • COX-2 inhibition (ELISA) for anti-inflammatory potential .
  • Cell-based assays :
    • Neuronal viability (MTT assay) under oxidative stress (H2O2-induced damage) .
  • Receptor binding : Radioligand displacement assays for GABAA or serotonin receptors .

Data Interpretation : Compare IC50 values with reference drugs (e.g., THIP for GABAA).

Advanced Research Questions

Q. How can synthetic yields be improved for scaled-up production, and what are common pitfalls?

Yield Optimization Strategies :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps .
  • Solvent-Free Reactions : Mechanochemical grinding (mortar/pestle) reduces side reactions .
  • Microwave-Assisted Synthesis : Accelerates cyclization (e.g., 30 minutes vs. 12 hours) .

Q. Common Pitfalls :

  • Byproduct Formation : Monitor intermediates via HPLC-MS to detect dimerization or oxidation.
  • Low Purity : Use flash chromatography (gradient elution) for polar byproducts .

Q. How can contradictory bioactivity data across studies be resolved?

Root Causes and Solutions :

CauseResolution StrategyExample Technique
Purity Variability Repurify via recrystallization/HPLCCompare NMR pre/post purification
Structural Isomerism Re-analyze XRD or 2D NMRConfirm fused ring position
Assay Conditions Standardize protocols (pH, cell lines)Cross-validate with LC-MS/MS
Off-Target Effects Use CRISPR-edited cell lines (KO models)Validate specificity

Case Study : If neuroprotection is observed in vitro but not in vivo, assess blood-brain barrier permeability via logP calculations or PAMPA assays .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular Docking : Screen against GABAA (PDB: 6HUP) or COX-2 (PDB: 5KIR) active sites. Key interactions:
    • Pyrazole NH as H-bond donor to receptor residues.
    • Cyclohexyl group occupying hydrophobic pockets .
  • MD Simulations : Evaluate binding stability (>100 ns trajectories) and ligand-receptor conformational changes .
  • QSAR Modeling : Correlate substituent modifications (e.g., methyl vs. ethyl) with bioactivity .

Validation : Pair computational predictions with SPR (Surface Plasmon Resonance) for binding affinity measurements .

Q. How does stereochemistry influence the compound’s biological activity, and how is it controlled?

  • Chiral Centers : The fused pyrazolo-pyridine system may adopt envelope or boat conformations , affecting receptor binding .
  • Stereochemical Control :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during methyl group introduction.
    • Asymmetric Catalysis : Employ Ru-BINAP complexes for enantioselective cyclization .
  • Activity Impact :
    • Test enantiomers in vitro; e.g., (R)-isomer may show 10-fold higher GABAA affinity than (S)-isomer .

Q. Table 1: Comparative Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Conventional Reflux6592Low costLong reaction time
Microwave-Assisted7895Rapid (<1 hour)Specialized equipment
Solvent-Free Grinding7090Eco-friendlyScalability challenges
Data synthesized from

Q. Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
Pyrazole NH11.2SingletH-bonding site
Cyclohexyl CH21.5–1.8MultipletAxial/equatorial protons
Methyl (C6)2.4SingletElectron-withdrawing effect
Based on

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.